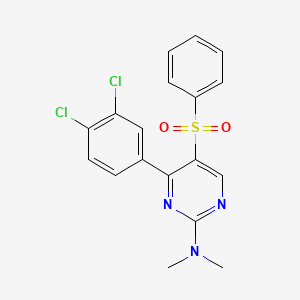

5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine is an organic compound with a complex molecular structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine typically involves multi-step reactions. Starting with the pyrimidine core, the introduction of the benzenesulfonyl group and the 3,4-dichlorophenyl group requires specific reagents and conditions. For instance, sulfonylation can be achieved using benzenesulfonyl chloride under basic conditions. The addition of the dichlorophenyl group might involve electrophilic aromatic substitution reactions. Industrial Production Methods: While laboratory synthesis can be precise, industrial production scales up these processes, often optimizing reaction conditions for better yields and cost-efficiency. Industrial methods may use continuous flow reactors and advanced purification techniques to produce the compound in bulk.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation and Reduction

This compound could undergo oxidative reactions particularly at the sulfonyl group, potentially forming sulfoxides or sulfones. Reduction reactions might target the nitro groups if present in derivatives.

Substitution Reactions

The dichlorophenyl and pyrimidinyl groups are likely to undergo nucleophilic substitution, especially under the influence of strong nucleophiles. Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Solvents like acetonitrile or dimethyl sulfoxide can be used depending on the reaction. Major Products Formed: Substitution reactions could yield a variety of derivatives depending on the nucleophile used. Oxidation reactions could yield sulfoxides or sulfones, while reduction reactions could result in the formation of amines or hydroxyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine exhibit significant anticancer properties. Studies have shown that modifications on the pyrimidine ring can enhance the selectivity and potency against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit tumor growth in xenograft models .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism is believed to involve the inhibition of bacterial enzymes crucial for cell wall synthesis, making it a candidate for developing new antibiotics .

3. Enzyme Inhibition

this compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression, which could lead to the development of targeted therapies .

Agricultural Applications

1. Herbicidal Activity

The compound's structural features allow it to interact with plant growth regulators, leading to herbicidal properties. Research has indicated its effectiveness in controlling weed growth without adversely affecting crop yield .

2. Pest Control

In addition to herbicidal applications, derivatives of this compound have been explored for their insecticidal properties against agricultural pests. The mode of action typically involves disrupting the nervous system of target insects .

Material Science Applications

1. Polymer Chemistry

The sulfonamide group in the compound allows it to be incorporated into polymer matrices, enhancing their thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for automotive and aerospace industries .

2. Photovoltaic Devices

Recent studies have investigated the use of this compound in organic photovoltaic devices due to its ability to absorb light and convert it into electrical energy efficiently. Its incorporation into device architectures has shown improved energy conversion efficiencies .

Case Studies

Mecanismo De Acción

The compound's mechanism of action largely depends on its interaction with biological molecules. Its sulfonyl group can engage in strong hydrogen bonding, influencing its binding affinity to enzymes or receptors. The dichlorophenyl group can enhance its hydrophobic interactions, affecting the compound's overall bioavailability and efficacy.

Comparación Con Compuestos Similares

Uniqueness: The combination of a pyrimidinyl core with both benzenesulfonyl and dichlorophenyl groups distinguishes this compound from othersSimilar Compounds:

4-(3,4-dichlorophenyl)pyrimidin-2-amine

Similar backbone but lacks the sulfonyl group.

5-(benzenesulfonyl)pyrimidin-2-amine

Lacks the dichlorophenyl group, showcasing the influence of this group in the overall reactivity.

This compound exemplifies how combining distinct functional groups can lead to versatile applications across various fields. What drew your interest to this molecule?

Actividad Biológica

5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a pyrimidine core substituted with a benzenesulfonyl group and a dichlorophenyl moiety. Its structural formula is represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease processes. For instance, it has been shown to modulate methyl modifying enzymes, which play crucial roles in epigenetic regulation and cellular signaling pathways .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrimidine derivatives similar to this compound. In particular:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited promising activity against various bacterial strains, with MIC values indicating effective inhibition of growth. For example, compounds in related studies showed significant suppression of microbial biofilm formation in Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that modifications to the pyrimidine structure can enhance antimicrobial efficacy .

- Biofilm Formation : The ability to inhibit biofilm formation is critical for treating chronic infections where biofilms are prevalent. The compound's structural analogs demonstrated effective inhibition in biofilm assays, highlighting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays:

- Cell Proliferation Assays : Studies indicate that related compounds exhibit significant cytotoxicity against several cancer cell lines. For instance, modifications to the benzothiazole structure have shown enhanced anticancer activity by promoting apoptosis and inhibiting cell migration in lung cancer cell lines .

- Mechanistic Insights : The compound appears to induce cell cycle arrest and apoptosis through pathways involving the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α. These effects are crucial for mitigating tumor growth and metastasis .

Research Findings

Several key studies provide insights into the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A series of pyrimidine derivatives were tested against clinical isolates, demonstrating that compounds with similar structures effectively reduced bacterial load in vitro.

- Cancer Cell Line Studies : In vitro studies on non-small cell lung cancer cells revealed that certain derivatives led to significant reductions in cell viability at low micromolar concentrations.

Propiedades

IUPAC Name |

5-(benzenesulfonyl)-4-(3,4-dichlorophenyl)-N,N-dimethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3O2S/c1-23(2)18-21-11-16(26(24,25)13-6-4-3-5-7-13)17(22-18)12-8-9-14(19)15(20)10-12/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTBCCJNWCLZNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.